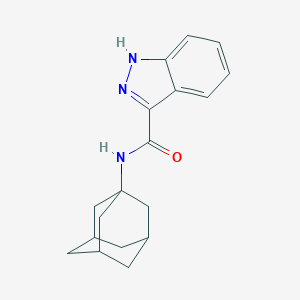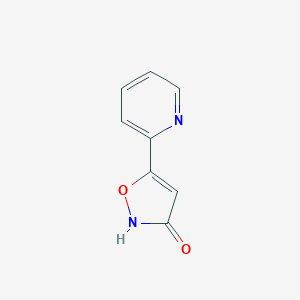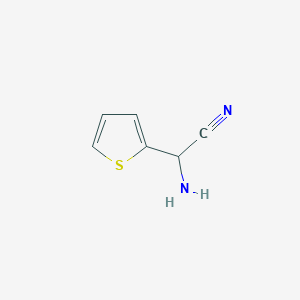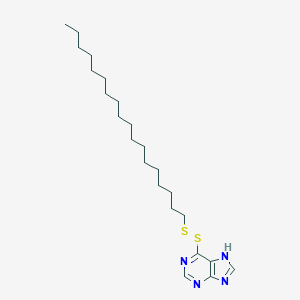
エピステロール
説明
Episterol is a newly discovered compound that has been found to possess a wide range of biochemical and physiological effects. It is a naturally occurring compound that is derived from the essential fatty acid, linoleic acid. Episterol is a precursor to a number of important biological molecules, including prostaglandins, leukotrienes, and thromboxanes. It has been found to have a wide range of beneficial effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects.
科学的研究の応用
植物ホルモン生合成
エピステロールは、共通のフィトステロールであるカンペステロールから、植物ホルモン、特にブラシノステロイドの生合成において重要な役割を果たします . ブラシノステロイドは、植物ホルモンの第6のクラスとして認識されている、ポリヒドロキシステロイドの一種です。これらのホルモンは、植物の成長と発達において重要な役割を果たしています。
代謝研究
エピステロールは、代謝研究において、シロイヌナズナの矮性変異体におけるステロールの同定と研究に使用されます . これらの変異体は、ブラシノステロイドの外因性適用によって表現型を回復させることができ、エピステロールが植物の成長と発達において潜在的な役割を果たしていることを示しています。
ステロール生合成
エピステロールは、ステロール生合成経路における24-メチレンコレステロールの直前に位置しています . これにより、エピステロールは他のステロールの生成における重要な中間体となり、ステロール代謝において中心的な役割を果たします。
抗真菌化合物分析
エピステロールを含むステロールの研究は、抗真菌化合物の作用の分析において重要です . これらの化合物がステロールとどのように相互作用するかを理解することで、より効果的な抗真菌治療薬の開発に役立ちます。
ビタミンD生成
エピステロールを含むステロールは、ビタミンD生成の前駆体です . したがって、エピステロールの役割と代謝を理解することは、ビタミンD合成とその健康における役割に関する研究に貢献することができます。
細胞分裂と交配
エピステロールを含むステロールに関する研究は、細胞分裂と交配におけるステロールの役割を理解するための示唆を与えています . これにより、基本的な生物学的プロセスに関する洞察を得ることができ、新しい治療戦略の開発につながる可能性があります。
作用機序
Target of Action
Episterol is a sterol involved in the biosynthesis of steroids . It plays a crucial role in the ergosterol synthesis pathway, which is the natural sterol synthetic pathway in yeast . Ergosterol is an important and specific constituent of the fungal plasma membrane, and consequently regarded as a marker to evaluate fungal biomass .
Mode of Action
Episterol is converted from 24-methylenelophenol . The sterol C-24 methyltransferase Erg6 converts zymosterol into fecosterol, and the sterol C-8 isomerase Erg2 catalyzes fecosterol into episterol . Finally, episterol is further desaturated and reduced to ergosterol by Erg3, Erg5, and Erg4 .
Biochemical Pathways
Episterol is a key intermediate in the biosynthesis of ergosterol . The conversion of episterol to 5-dehydroepisterol is catalyzed by ERG3, the C-5 sterol desaturase in yeast . This process is part of the ergosterol biosynthesis pathway, which shares a number of intermediates with the biosynthesis of cholesterol and phytosterols .
Pharmacokinetics
It’s known that the ergosterol biosynthesis pathway, in which episterol plays a key role, is crucial for yeast growth and is a target for antifungal drugs .
Result of Action
The conversion of episterol to ergosterol is a critical step in the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane and plays a significant role in maintaining cell membrane integrity and function .
Action Environment
The action of episterol and its conversion to ergosterol can be influenced by various environmental factors. For instance, oxygen is required for the multiple reactions in the last module of the ergosterol biosynthesis pathway . Additionally, the balance between ergosterol anabolism and catabolism may be achieved by the synergistic action of enzymes involved in lipid metabolism .
将来の方向性
With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been considered as promising hosts for the bioproduction of secondary metabolites, including Episterol . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries .
生化学分析
Biochemical Properties
Episterol interacts with various enzymes and proteins in the sterol biosynthetic pathway . It is involved in key reactions for the synthesis of 5-dehydroepisterol and its deuterio-labeled analogs .
Cellular Effects
The effects of Episterol on cells are primarily related to its role in sterol biosynthesis. It influences cell function by participating in the production of brassinosteroids, which are essential for plant growth and development .
Molecular Mechanism
At the molecular level, Episterol exerts its effects through its involvement in the biosynthesis of sterols and steroids . It participates in binding interactions with enzymes in the sterol biosynthetic pathway .
Metabolic Pathways
Episterol is involved in the sterol biosynthetic pathway, interacting with various enzymes and cofactors . It plays a crucial role in the biosynthesis of brassinosteroids from a common phytosterol, campesterol .
Subcellular Localization
The subcellular localization of Episterol is likely within the endoplasmic reticulum, where sterol biosynthesis primarily occurs
特性
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAEOLDEYPGGE-JVAZTMFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963827 | |
| Record name | Episterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Episterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-68-0 | |
| Record name | Episterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Episterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Episterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Episterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of episterol in the context of fungal biology?
A1: Episterol is a crucial precursor in the biosynthesis of ergosterol [, , , , , , , ]. Ergosterol is the primary sterol in fungal cell membranes and plays a vital role in membrane fluidity, permeability, and overall cellular function, analogous to the role of cholesterol in mammalian cells [, , ].
Q2: How does the presence of episterol in fungi make it a potential target for antifungal agents?
A2: The enzymes involved in the biosynthesis of ergosterol, including those responsible for the production and utilization of episterol, are specific to fungi and absent in mammals [, , , ]. This difference in sterol biosynthesis pathways makes episterol metabolism an attractive target for developing selective antifungal agents [, , , ].
Q3: Can you provide examples of antifungal agents that target ergosterol biosynthesis?
A3: Yes, several antifungal agents, including azoles (like ketoconazole) and morpholines (like fenpropimorph), target specific enzymes within the ergosterol biosynthesis pathway [, , , , ].
Q4: How does the inhibition of ergosterol biosynthesis affect fungal cells?
A4: Inhibition of ergosterol biosynthesis can lead to the accumulation of toxic sterol pathway intermediates and a depletion of ergosterol in fungal cell membranes. This disruption in sterol composition can lead to altered membrane function, impaired cell growth, and eventually cell death [, , , ].
Q5: The paper on Leishmania amazonensis mentions episterol as an endogenous sterol. Why is ergosterol biosynthesis targeted in a parasite like Leishmania?
A5: While Leishmania are parasites and not fungi, they also rely on ergosterol for cell membrane integrity and function [, ]. This makes enzymes within the ergosterol biosynthesis pathway, including those that act on episterol, viable targets for antiparasitic drug development [, ].
Q6: What is the molecular formula and molecular weight of episterol?
A6: Episterol has the molecular formula C28H46O and a molecular weight of 402.67 g/mol.
Q7: How is episterol typically characterized and quantified in biological samples?
A7: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify episterol, along with other sterols, in biological samples [, , , ]. This technique separates sterols based on their volatility and identifies them based on their unique mass spectra.
Q8: What other analytical techniques are used to study episterol?
A8: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have also been employed to analyze episterol, particularly in studies investigating the effects of antifungal agents on sterol biosynthesis [, , ].
Q9: How do fungicides like fenpropimorph affect episterol metabolism?
A9: Fenpropimorph and related fungicides are thought to interfere with the later stages of ergosterol biosynthesis, potentially affecting the conversion of fecosterol to episterol (Δ8→Δ7 isomerization) [, ].
Q10: Can fungi develop resistance to fungicides targeting ergosterol biosynthesis?
A10: Yes, fungi can develop resistance to fungicides like fenpropimorph. The mechanisms of resistance can be complex and may involve mutations in the target enzymes, reducing their binding affinity to the fungicide [, ].
Q11: How does the study of episterol in resistant strains contribute to understanding fungicide resistance?
A11: Analyzing changes in episterol levels and the accumulation of other sterol intermediates in resistant strains can provide insights into the specific steps in the ergosterol biosynthesis pathway affected by the fungicide and the potential mechanisms of resistance [, , ].
Q12: Is episterol found in plants?
A12: While episterol is primarily associated with fungi, it has been identified as a minor sterol component in some plant species [, ].
Q13: How is the study of episterol in plants relevant to understanding brassinosteroid biosynthesis?
A14: Investigating the levels of episterol and other sterol intermediates in plants can provide insights into the regulation of brassinosteroid biosynthesis. For example, the study on xylem cell differentiation in Zinnia elegans demonstrated the coordinated upregulation of episterol and brassinosteroid biosynthesis during this developmental process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)





![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)






